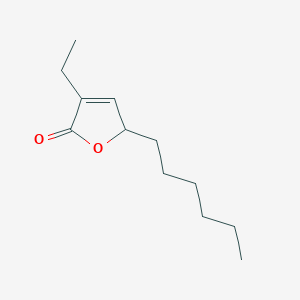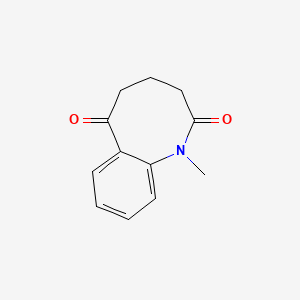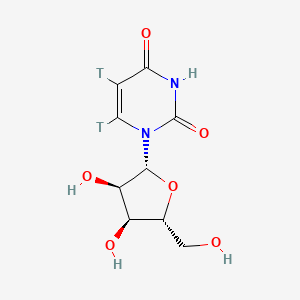
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is part of the benzothiazole family, known for its diverse biological and pharmacological properties.
Preparation Methods
The synthesis of benzothiazole derivatives, including 2-(4-chlorophenyl)-2,3-dihydro-3-methyl-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.
Biginelli reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further transformed into benzothiazoles.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, providing a rapid and efficient route to benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of benzothiazole derivatives in a single step.
Chemical Reactions Analysis
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Scientific Research Applications
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzothiazole, 2-(4-chlorophenyl)-2,3-dihydro-3-methyl- can be compared with other similar compounds, such as:
Benzoxazole: A heterocyclic compound with a benzene ring fused to an oxazole ring.
Benzimidazole: A heterocyclic compound with a benzene ring fused to an imidazole ring.
Benzoselenazole: A heterocyclic compound with a benzene ring fused to a selenazole ring.
These compounds share some similarities in their biological activities but differ in their chemical structures and specific applications .
Properties
CAS No. |
56864-78-9 |
|---|---|
Molecular Formula |
C14H12ClNS |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H12ClNS/c1-16-12-4-2-3-5-13(12)17-14(16)10-6-8-11(15)9-7-10/h2-9,14H,1H3 |
InChI Key |
QLTYFGIDYNILOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


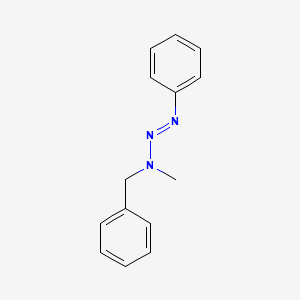



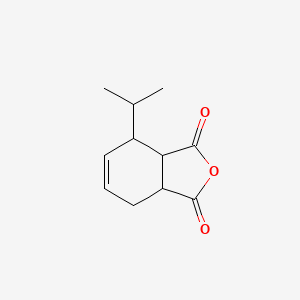
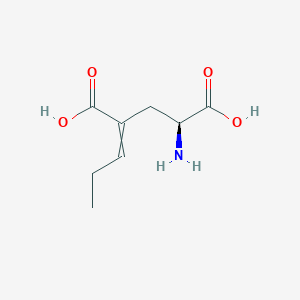
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
